

# Technical Support Center: (Z)-Azoxystrobin Resistance Mitigation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Z)-Azoxystrobin

Cat. No.: B1633923

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to **(Z)-azoxystrobin** resistance in fungi.

## Frequently Asked Questions (FAQs)

Q1: What is the primary molecular mechanism behind resistance to **(Z)-azoxystrobin**?

A1: The predominant mechanism of resistance to **(Z)-azoxystrobin**, a Quinone outside Inhibitor (QoI) fungicide, is due to point mutations in the mitochondrial cytochrome b (CYTB) gene.<sup>[1][2][3]</sup> This gene encodes a key protein in the fungal mitochondrial respiration pathway. Azoxystrobin functions by binding to the Qo site of the cytochrome bc1 complex, which blocks electron transfer and halts ATP synthesis, ultimately leading to fungal cell death.<sup>[1][4][5]</sup> The most common mutation, a substitution of glycine with alanine at position 143 (G143A), alters the target site, preventing the fungicide from binding effectively.<sup>[6][7][8][9]</sup> Other mutations, such as F129L (phenylalanine to leucine at position 129) and G137R (glycine to arginine at position 137), have also been identified and are associated with varying levels of resistance.<sup>[1][3][10]</sup>

Q2: My experimental fungal culture is not responding to azoxystrobin. How can I confirm if this is due to resistance?

A2: To confirm resistance, a two-pronged approach is recommended: a biological assay to determine the sensitivity level and a molecular analysis to identify the genetic basis.

- **Biological Assay:** Determine the Effective Concentration to inhibit 50% of growth ( $EC_{50}$ ) for your isolates and compare them to a known sensitive (wild-type) strain. A significant increase in the  $EC_{50}$  value is a strong indicator of resistance.[7][10]
- **Molecular Analysis:** Extract fungal DNA and amplify the CYTB gene using PCR. Sequence the gene to screen for known resistance-conferring mutations like G143A and F129L.[7][9] Alternatively, techniques like PCR-RFLP (Restriction Fragment Length Polymorphism) can be used as a rapid diagnostic tool to detect specific mutations.[6]

Q3: What are the core strategies to prevent or mitigate the development of azoxystrobin resistance in an experimental or agricultural setting?

A3: Resistance management strategies are crucial for preserving the efficacy of azoxystrobin. The Fungicide Resistance Action Committee (FRAC) provides guidelines based on the following principles:[4][11]

- **Alternation:** Avoid consecutive applications of azoxystrobin or other Group 11 fungicides. Instead, rotate with fungicides from different FRAC groups that have a different mode of action (e.g., DMIs, SDHIs).[4][12][13][14]
- **Mixtures:** Use azoxystrobin in tank-mixes or pre-mixed formulations with fungicides that have a different mode of action, particularly multi-site inhibitors which have a low risk of resistance.[5][15]
- **Limit Applications:** Restrict the total number of applications of any QoI fungicide within a single season or experimental campaign.[11][16]
- **Preventative Use:** Apply azoxystrobin preventatively, before the fungal population and disease pressure are high. High pathogen loads increase the probability of selecting for resistant individuals.[15][16]

Q4: Is there a fitness cost associated with the G143A resistance mutation?

A4: The presence of a fitness penalty (e.g., reduced mycelial growth, spore production, or pathogenicity) in resistant mutants can vary. Some studies have reported fitness penalties in lab-generated mutants, where resistant strains showed decreased mycelial growth, conidia production, and pathogenicity compared to their sensitive parental strains.[8] However, in many

plant pathogens, field isolates with the G143A mutation have been found to exhibit similar fitness to sensitive isolates, allowing them to persist in the population even without the selection pressure of the fungicide. The stability of resistance can also be influenced by heteroplasmy, the presence of both wild-type and mutated mitochondrial DNA within a single fungal cell.[\[6\]](#)

## Troubleshooting Guides

Problem: My in vitro bioassay to determine EC<sub>50</sub> values is giving inconsistent results.

- Possible Cause 1: Inoculum Variability. The age and concentration of spores or mycelial plugs used for inoculation can significantly impact growth rates.
  - Solution: Standardize your inoculum preparation. Use fresh cultures of a consistent age. For spore-based assays, use a hemocytometer to ensure a uniform spore concentration (e.g.,  $1 \times 10^5$  spores/mL) in your suspensions.
- Possible Cause 2: Alternative Respiration. Some fungi can activate an alternative oxidase (AOX) pathway, which bypasses the site inhibited by azoxystrobin, allowing for growth at higher fungicide concentrations.[\[2\]](#)[\[17\]](#)
  - Solution: Incorporate an AOX inhibitor, such as salicylhydroxamic acid (SHAM), into your growth medium at a standard concentration (e.g., 100 µg/mL).[\[7\]](#)[\[18\]](#) This ensures that the growth inhibition you measure is a direct result of azoxystrobin's effect on the primary respiratory pathway.
- Possible Cause 3: Solvent Effects. The solvent used to dissolve azoxystrobin (e.g., DMSO, acetone) can have inhibitory effects on fungal growth at higher concentrations.
  - Solution: Always include a solvent control (medium with the highest concentration of solvent used, but no fungicide) in your assay. Ensure the final solvent concentration is low and consistent across all treatments.

Problem: My PCR-RFLP assay for detecting the G143A mutation is not working (e.g., no digestion, partial digestion).

- Possible Cause 1: Poor DNA Quality. PCR inhibitors carried over from DNA extraction can lead to failed or inefficient amplification.
  - Solution: Re-purify your DNA using a commercial kit or a standard phenol-chloroform extraction followed by ethanol precipitation. Assess DNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios).
- Possible Cause 2: Non-optimal PCR Conditions. Annealing temperature, primer concentration, or extension time may not be optimized for your fungal species.
  - Solution: Run a gradient PCR to determine the optimal annealing temperature for your primers. Titrate primer concentrations to find the ideal balance that minimizes non-specific amplification. Ensure the extension time is sufficient for the length of your target amplicon.
- Possible Cause 3: Incomplete Restriction Digestion. The restriction enzyme may not be cutting the PCR product to completion.
  - Solution: Verify that you are using the correct enzyme and buffer recommended for the PCR-RFLP protocol. Increase the incubation time or the number of enzyme units. Ensure no PCR components are inhibiting the enzyme. It is also critical to confirm that the G143A mutation in your target species actually creates the specific restriction site for the enzyme you are using (e.g., *NotI* or *Fnu4HI* are commonly used).[6]

## Quantitative Data on Azoxystrobin Resistance

Table 1: Comparison of EC<sub>50</sub> Values for Azoxystrobin in Sensitive and Resistant Fungal Isolates.

Fungal Species	Resistance Mechanism	EC <sub>50</sub> Range (Sensitive Isolates) (µg/mL)	EC <sub>50</sub> Range (Resistant Isolates) (µg/mL)	Reference(s)
Penicillium digitatum	G143A (Lab Mutant)	0.025 - 0.043	Grew on media with 12 µg/mL	[7]
Cercospora nicotianae	F129L (Moderate)	< 0.177	0.177 - 0.535	[10]
Cercospora nicotianae	G143A (High)	< 0.177	> 1.15	[10]
Magnaporthe grisea	Baseline (pre-QoI use)	0.001 - 0.083	N/A	[15]
Pyricularia grisea	F129L	Baseline	Moderately Resistant	[9]
Pyricularia grisea	G143A	Baseline	Significantly more resistant than F129L	[9]
Fusarium fujikuroi	G143A (Lab Mutant)	0.822 ± 0.285	Resistance Factor > 50	[8]

Table 2: Common Cytochrome b Mutations Conferring Resistance to QoI Fungicides.

Mutation	Amino Acid Change	Level of Resistance Conferred	Common in Field Isolates?	Reference(s)
G143A	Glycine → Alanine	High / Complete	Yes, most common	[1][6][9][19]
F129L	Phenylalanine → Leucine	Low to Moderate	Yes	[1][9][10]
G137R	Glycine → Arginine	Low to Moderate	Yes, less common	[1][3]

## Experimental Protocols

### Protocol 1: Determination of EC<sub>50</sub> by Mycelial Growth Inhibition Assay

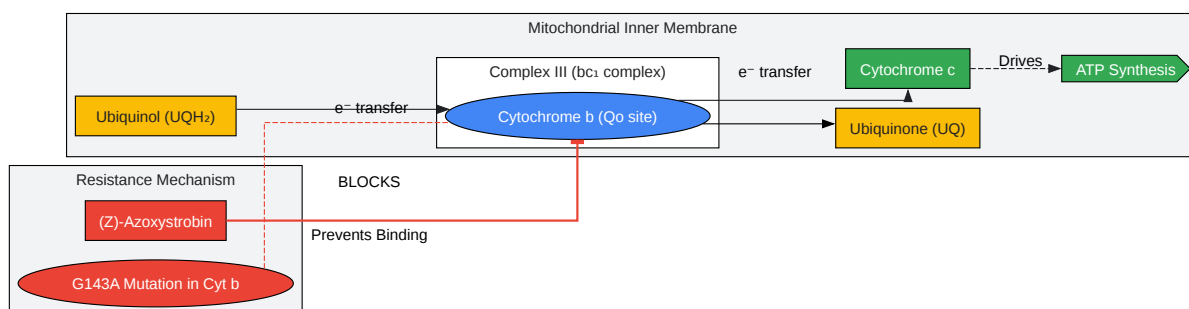
- **Preparation of Stock Solution:** Prepare a 10 mg/mL stock solution of **(Z)-azoxystrobin** in acetone or DMSO.
- **Media Preparation:** Autoclave Potato Dextrose Agar (PDA) and cool to 50-55°C in a water bath. Add an alternative oxidase inhibitor like SHAM to a final concentration of 100 µg/mL if required.<sup>[7][18]</sup>
- **Serial Dilutions:** Add the azoxystrobin stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate containing only the solvent at the highest volume used. Pour the amended media into 90 mm Petri plates.
- **Inoculation:** From the margin of a fresh, actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each prepared plate.
- **Incubation:** Seal the plates with paraffin film and incubate them in the dark at the optimal temperature for the fungus (e.g., 25°C).
- **Data Collection:** Measure two perpendicular diameters of the fungal colony on each plate daily or when the colony on the control plate has reached approximately 70-80% of the plate diameter. Subtract the initial plug diameter (5 mm) from each measurement.
- **Calculation:** For each concentration, calculate the percentage of mycelial growth inhibition relative to the solvent control. Use probit analysis or non-linear regression in a statistical software package to calculate the EC<sub>50</sub> value, which is the concentration of azoxystrobin that causes a 50% reduction in mycelial growth.

### Protocol 2: Detection of G143A Mutation by PCR-RFLP

- **DNA Extraction:** Extract genomic DNA from a pure fungal culture (sensitive and test isolates) using a commercial kit or a standard CTAB method.

- **PCR Amplification:** Amplify a fragment of the CYTB gene that includes codon 143. Use primers designed for your fungal species of interest. A typical PCR reaction might contain: 50 ng DNA, 1X PCR buffer, 2 mM MgCl<sub>2</sub>, 0.2 mM dNTPs, 0.5 μM of each primer, and 1 U of Taq polymerase in a 25 μL final volume.
- **PCR Cycling:** A representative thermal cycling profile is: initial denaturation at 94°C for 3 min; followed by 35 cycles of 94°C for 30s, 55-60°C (optimize with gradient PCR) for 30s, and 72°C for 1 min; with a final extension at 72°C for 7 min.
- **Amplicon Verification:** Run 5 μL of the PCR product on a 1.5% agarose gel to confirm that a single band of the expected size has been amplified.
- **Restriction Digest:** The G143A mutation (GGT to GCT) creates a recognition site for the restriction enzyme Fnu4HI (GCNGC) or similar enzymes. Digest 10-15 μL of the PCR product with 5-10 units of the selected enzyme according to the manufacturer's instructions. Incubate for 2-4 hours at the recommended temperature (e.g., 37°C).
- **Analysis:** Separate the digested fragments on a 2.5-3% agarose gel.
  - **Sensitive Isolate (G143 - GGT):** The PCR product will remain uncut.
  - **Resistant Isolate (A143 - GCT):** The PCR product will be digested into two smaller fragments.
  - **Heteroplasmic Isolate:** All three bands (the uncut fragment and the two digested fragments) may be visible.

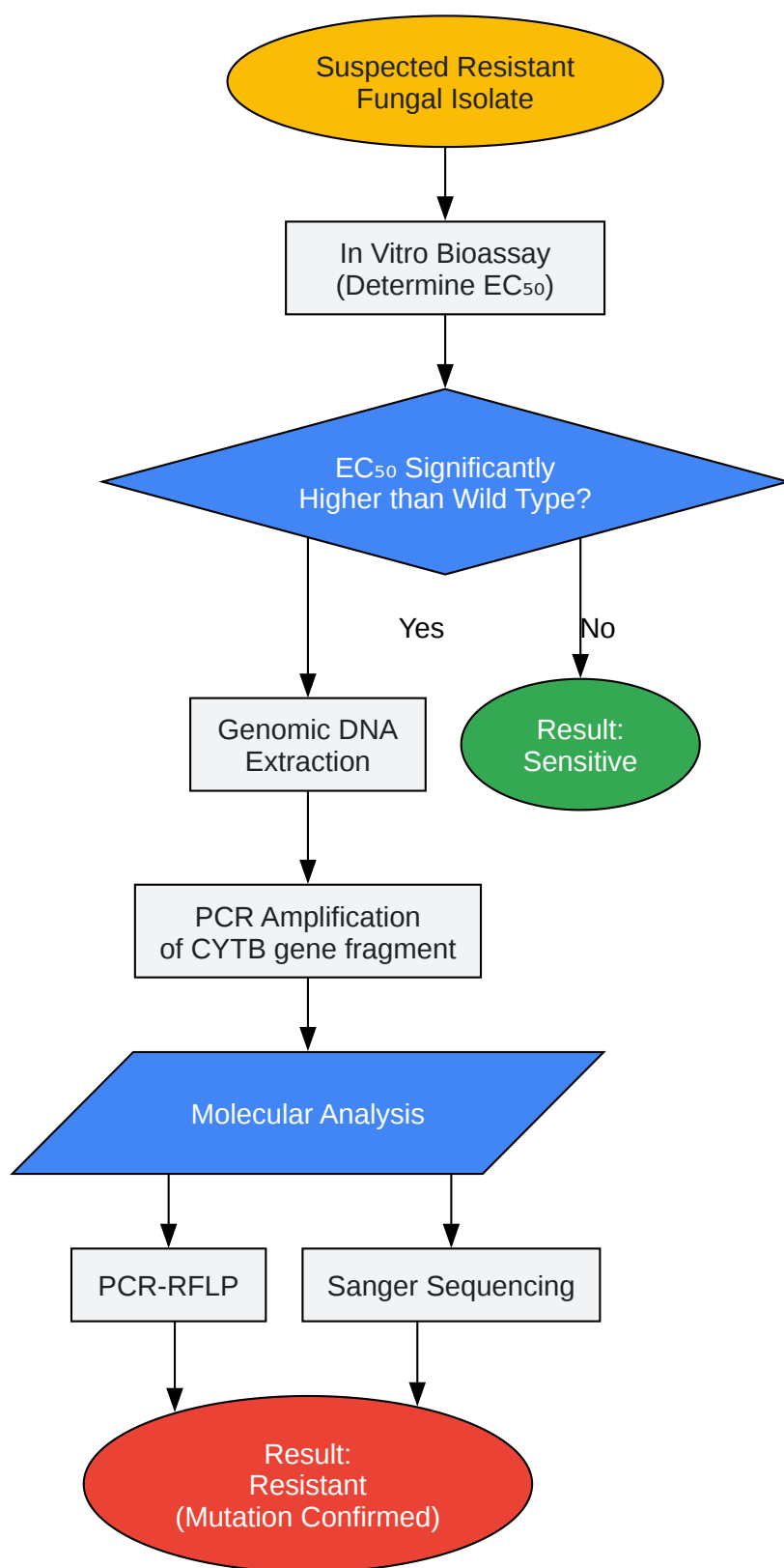
## Visualizations



[Click to download full resolution via product page](#)

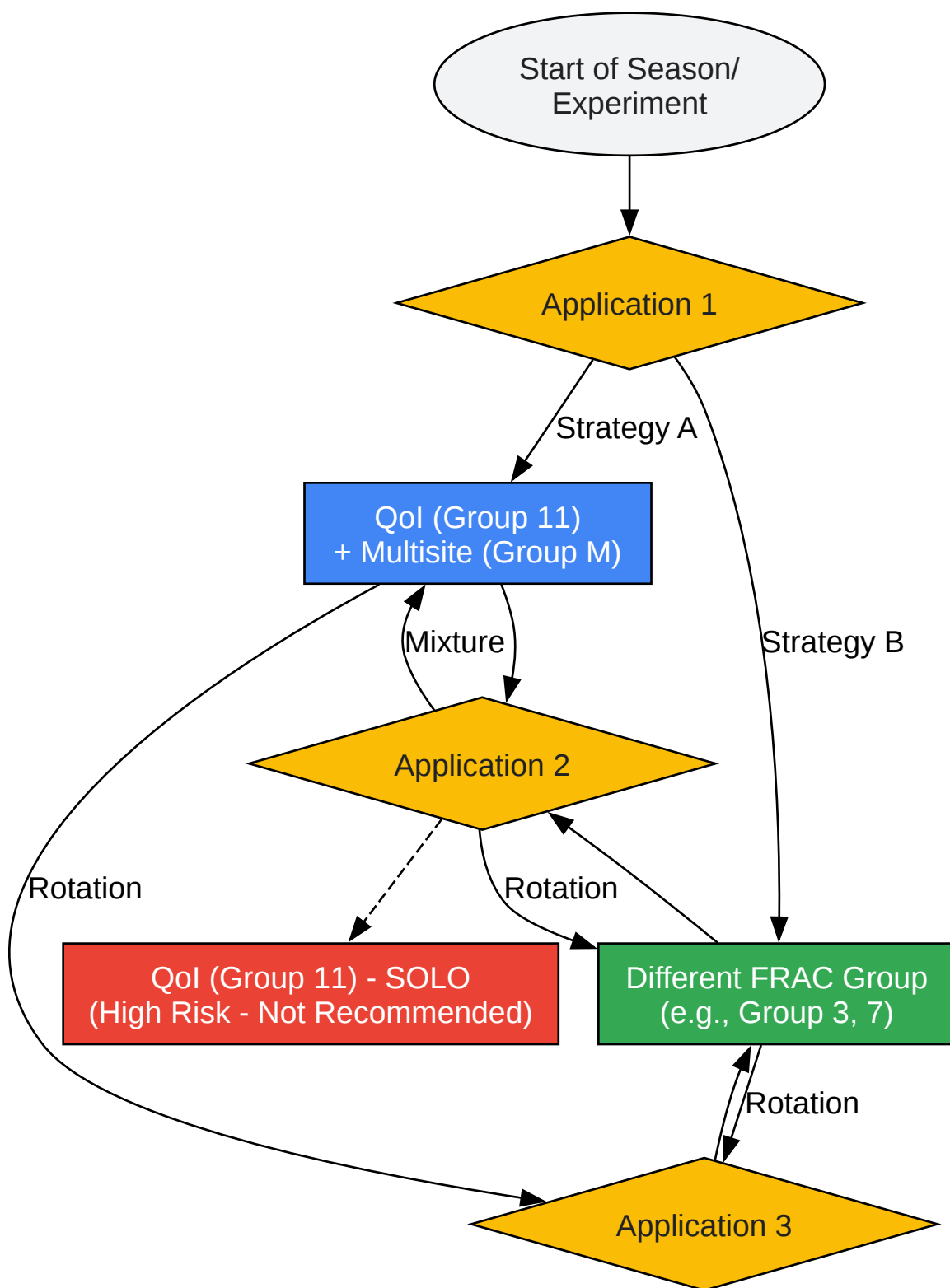
Caption: Azoxystrobin blocks the electron transport chain; the G143A mutation prevents this.





[Click to download full resolution via product page](#)

Caption: Experimental workflow for identifying and confirming azoxystrobin resistance.



[Click to download full resolution via product page](#)

Caption: Logic diagram for fungicide resistance management using alternation and mixtures.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pomais.com [pomais.com]
- 5. Resistance Management Strategies for Strobilurin Fungicides (FRAC Code 11) | Weekly Crop Update [sites.udel.edu]
- 6. Molecular Characterization and Diagnosis of QoI Resistance in Cucumber and Eggplant Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A molecular mechanism of azoxystrobin resistance in *Penicillium digitatum* UV mutants and a PCR-based assay for detection of azoxystrobin-resistant strains in packing- or store-house isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Field Resistance to Strobilurin (Q(o)I) Fungicides in *Pyricularia grisea* Caused by Mutations in the Mitochondrial Cytochrome b Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochrome b Mutations F129L and G143A Confer Resistance to Azoxystrobin in *Cercospora nicotianae*, the Frog-eye Leaf Spot Pathogen of Tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. QoI Fungicides | FRAC [frac.info]
- 12. Affordable Alternatives to Azoxystrobin for Effective Crop Protection Solutions [cnagrochem.com]
- 13. pomais.com [pomais.com]
- 14. gcsaa.org [gcsaa.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]

- 17. [academic.oup.com](https://academic.oup.com) [[academic.oup.com](https://academic.oup.com)]
- 18. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 19. [apsjournals.apsnet.org](https://apsjournals.apsnet.org) [[apsjournals.apsnet.org](https://apsjournals.apsnet.org)]
- To cite this document: BenchChem. [Technical Support Center: (Z)-Azoxystrobin Resistance Mitigation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1633923#strategies-to-mitigate-z-azoxystrobin-resistance-in-fungi>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)